molecular formula C15H14BrNO2 B312021 N-(4-bromophenyl)-2-phenoxypropanamide

N-(4-bromophenyl)-2-phenoxypropanamide

Cat. No.: B312021
M. Wt: 320.18 g/mol
InChI Key: OAFGWEXHSIXWRR-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-phenoxypropanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a phenoxy group at the 2-position and a 4-bromophenyl group at the amide nitrogen. The bromine atom on the phenyl ring enhances lipophilicity and may influence biological interactions, while the phenoxy group contributes to steric and electronic properties.

Properties

Molecular Formula

C15H14BrNO2

Molecular Weight

320.18 g/mol

IUPAC Name

N-(4-bromophenyl)-2-phenoxypropanamide

InChI

InChI=1S/C15H14BrNO2/c1-11(19-14-5-3-2-4-6-14)15(18)17-13-9-7-12(16)8-10-13/h2-11H,1H3,(H,17,18)

InChI Key

OAFGWEXHSIXWRR-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=C(C=C1)Br)OC2=CC=CC=C2

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)Br)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Halogen-Substituted Phenyl Amides

N-(4-bromophenyl)maleimide ():

  • Structure : Maleimide core instead of propanamide.
  • Activity: Inhibits monoacylglycerol lipase (MGL) with IC50 = 4.37 μM, comparable to chloro (7.24 μM), fluoro (5.18 μM), and iodo (4.34 μM) analogs.
  • Key Insight : Halogen size (Br vs. Cl/F/I) has minimal impact on MGL inhibition, suggesting electronic effects dominate over steric hindrance .

2-Bromo-N-(4-chlorophenyl)propanamide ():

  • Structure : Bromine on the propanamide chain; 4-chlorophenyl substituent.
  • Synthesis : Likely involves bromination of propanamide precursors.
  • Relevance : Demonstrates interchangeability of halogens (Br on backbone vs. Cl on aryl), highlighting synthetic flexibility for optimizing pharmacokinetics .

Functional Group Variations

N-(4-bromophenyl)-2-chloropropanamide ():

  • Structure: Chlorine at the 2-position instead of phenoxy.

2-[(4-bromophenyl)amino]-N-ethylpropanamide ():

  • Structure: Amino group replaces phenoxy; ethyl amide instead of phenyl.
  • Properties: Increased hydrogen-bonding capacity (NH group) but reduced steric bulk compared to phenoxy derivatives .

Aromatic Core Modifications

N-(4-bromophenyl)quinoline-2-carboxamide ():

  • Structure: Quinoline core instead of phenoxypropanamide.
  • Synthesis : Microwave-assisted amidation (150°C, 800 W, 2 hours) yields 79% in DMF with KF/Al2O3 catalyst.
  • Application: Potential for enhanced planar aromatic interactions in DNA/intercalation targets .

Pyridazin-3(2H)-one Derivatives ():

  • Structure: Pyridazinone core with 4-bromophenylacetamide side chains.
  • Activity : Acts as FPR2 agonists (EC50 < 10 μM) via calcium mobilization in neutrophils. Specificity depends on methoxybenzyl substituents .

Comparative Data Tables

Table 1: Inhibitory Activity of Halogen-Substituted Amides (MGL Inhibition)

Compound IC50 (μM) Reference
N-(4-bromophenyl)maleimide 4.37
N-(4-chlorophenyl)maleimide 7.24
N-(4-iodophenyl)maleimide 4.34

Table 3: Receptor Binding Profiles of 4-Bromophenyl Derivatives

Compound Target Activity (EC50/IC50) Reference
N-(4-bromophenyl)-2-chloropropanamide N/A Not reported
Pyridazinone-FPR2 agonist FPR2 <10 μM

Key Insights

  • Halogen Effects : Bromine’s electronegativity and polarizability enhance binding in hydrophobic pockets, but its size is less critical than electronic contributions .
  • Core Modifications: Replacing phenoxy with quinoline or pyridazinone alters π-π interactions and receptor specificity .
  • Synthetic Flexibility : Microwave synthesis optimizes yields for aromatic amides, though solvent and catalyst choices significantly affect outcomes .

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